2-(3,5-dimethylphenoxy)-N-(2-phenylethyl)propanamide
Overview
Description
2-(3,5-dimethylphenoxy)-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.172878976 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Ion Currents in Cardiac Cells
One notable application of a related compound, 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), is in the study of cardiac ion currents. DDPH has been found to inhibit L-type calcium current and sodium current in ventricular myocytes of guinea pigs (Hu & Qian, 2001). This research is crucial for understanding the electrical activity in cardiac cells and the development of drugs for heart diseases.
Herbicidal Activity
The study of similar compounds also includes their application in agriculture, particularly as herbicides. For instance, a compound with a similar structure, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, has demonstrated effective herbicidal activity (Liu et al., 2008).
Effects on Potassium Currents in Cardiac Cells
Another related compound, DDPH, has been studied for its effects on the components of delayed rectifier potassium current in guinea pig ventricular myocytes. It was found to inhibit both the rapidly activating component and the slowly activating component of this potassium current (Zhong et al., 2002).
Antidepressant Potential
Compounds with structural similarities to 2-(3,5-dimethylphenoxy)-N-(2-phenylethyl)propanamide have been explored for their potential as antidepressant agents. For example, substituted 3-amino-1,1-diaryl-2-propanols have shown promising activity in animal models of depression (Clark et al., 1979).
Glucocorticoid Receptor Modulation
Derivatives of dimethyl-diphenyl-propanamide, closely related in structure, have been identified as nonsteroidal dissociated glucocorticoid receptor agonists. These compounds exhibit anti-inflammatory activity and potentially reduced side effects compared to traditional glucocorticoids (Yang et al., 2010).
Antihypertensive Drug Development
The drug metabolism-based design of analogs of DDPH, a close relative of this compound, highlights its potential as an α₁-adrenoceptors antagonist with antihypertensive activities. These analogs have shown promising results in blocking and antihypertensive activities (Xi et al., 2011).
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(2-phenylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-11-15(2)13-18(12-14)22-16(3)19(21)20-10-9-17-7-5-4-6-8-17/h4-8,11-13,16H,9-10H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCWBKGXFUNDJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NCCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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